Zidebactam sodium, also known as WCK 5107, is a novel compound classified as a β-lactamase inhibitor and penicillin-binding protein 2 inhibitor. It is primarily developed to combat antibiotic resistance, particularly against Gram-negative bacteria. Zidebactam enhances the efficacy of existing β-lactam antibiotics by inhibiting β-lactamases, enzymes that bacteria produce to resist these drugs, and by directly targeting penicillin-binding proteins involved in bacterial cell wall synthesis. This compound has demonstrated promising antimicrobial activity against various pathogens, including those resistant to traditional treatments.
Zidebactam sodium is derived from a convergent synthesis involving the sodium salt of 6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid and Boc-(R)-(-)-ethyl nipecotate hydrazide. It belongs to the class of bicyclic acyl hydrazides, which are designed specifically to inhibit β-lactamases and enhance the activity of β-lactam antibiotics like cefepime and ertapenem. The compound has been awarded Qualified Infectious Disease Product status by the U.S. Food and Drug Administration, indicating its potential significance in treating serious infections caused by resistant bacteria .
The synthesis of zidebactam sodium employs a convergent strategy that includes several key steps:
The final empirical formula for zidebactam is C₁₃H₂₁N₅O₇S·2H₂O, indicating its complex structure .
Zidebactam's molecular structure features a bicyclic core that is essential for its activity as a β-lactamase inhibitor. The compound's stereochemistry has been confirmed through single crystal X-ray analysis, which provides detailed insights into its three-dimensional arrangement . Key structural characteristics include:
Zidebactam participates in several chemical reactions that enhance its antibacterial properties:
The compound's mechanism involves acylation of the active site serine residue in β-lactamases, leading to irreversible inhibition.
Zidebactam functions through two main mechanisms:
Data from studies indicate that zidebactam maintains bactericidal activity across various strains of bacteria, with MIC values typically around 4 μg/ml for resistant strains .
Zidebactam sodium exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations for clinical use.
Zidebactam sodium is primarily used in research and clinical settings aimed at combating antibiotic-resistant infections. Its applications include:
The ongoing research into zidebactam highlights its potential as a significant player in the fight against antibiotic resistance, making it a crucial subject for further investigation in medicinal chemistry and pharmacology.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3